
KU-55933
概要
説明
KU-55933は、アテローム性動脈硬化症変異キナーゼの強力で選択的な阻害剤です。 この化合物は、がん細胞を電離放射線および化学療法剤に感受性にする能力で知られています 。 それは、DNA損傷応答と様々な細胞プロセスにおけるアテローム性動脈硬化症変異キナーゼの役割を研究するために、科学研究で広く使用されています .
科学的研究の応用
Cancer Therapy
Mechanism of Action:
KU-55933 inhibits ATM kinase, leading to the downregulation of Akt phosphorylation, which is often upregulated in cancer cells. This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent against tumors that are resistant to conventional treatments.
Case Studies:
- Breast and Prostate Cancer: A study demonstrated that treatment with 10 µmol/L this compound resulted in approximately 50% inhibition of cell proliferation in MDA-MB-453 (breast cancer) and PC-3 (prostate cancer) cells. The compound induced G1 phase arrest by decreasing cyclin D1 levels and triggered apoptosis under serum starvation conditions .
- Combination with Other Agents: When combined with rapamycin, this compound not only inhibited Akt activation but also significantly enhanced apoptosis compared to either drug alone. This suggests that this compound could be used effectively in combination therapies .
Enhancing Chemotherapy Efficacy
Temozolomide Sensitization:
this compound has been shown to enhance the efficacy of temozolomide (TMZ), a common chemotherapeutic agent for glioblastoma. In studies involving parental glioblastoma cell lines, this compound increased TMZ-induced G2/M phase accumulation and DNA damage markers (γ-H2AX foci), thus sensitizing these cells to TMZ treatment .
Radiosensitization
Mechanism:
As a radiosensitizer, this compound enhances the effectiveness of radiotherapy by impairing DNA double-strand break repair mechanisms. This property is particularly beneficial in cancer treatments where radiation therapy is employed.
Nanoparticle Formulation:
Recent advancements have led to the development of nanoparticle formulations of this compound, which improve its delivery and minimize toxicity to normal tissues. In vitro studies have shown that these formulations are more effective than free this compound in enhancing radiosensitivity in non-small cell lung cancer models .
Cardiovascular Applications
Anti-Atherosclerosis Potential:
Research has identified this compound as a promising compound for treating atherosclerosis. It has been shown to reduce atherosclerotic lesions when used in combination with other therapeutic agents like Apicidin. The study highlighted its ability to modulate inflammatory responses associated with plaque formation .
Data Summary Table
作用機序
KU-55933は、DNA損傷に対する細胞の応答において重要な役割を果たすタンパク質キナーゼであるアテローム性動脈硬化症変異キナーゼの活性を阻害することによってその効果を発揮します 。 この化合物は、アテローム性動脈硬化症変異キナーゼのATP結合部位に結合し、その活性化とp53、γH2AX、NBS1、およびSMC1などの下流標的の後のリン酸化を防ぎます 。 この阻害は、がん細胞を電離放射線および化学療法剤に感受性にすることにつながるとともに、細胞周期停止とアポトーシスを誘導します .
類似の化合物との比較
This compoundは、アテローム性動脈硬化症変異キナーゼの阻害剤としての高い効力と選択性においてユニークです 。 同様の化合物には、モルホリンユニットの代わりにピペリジンユニットを持つ類似の構造を持つKU-58050が含まれます 。 他の関連する化合物には、ホスファチジルイノシトール3-キナーゼ関連キナーゼファミリーの阻害剤が含まれ、これらは同様の作用機序を共有しますが、選択性と効力において異なります 。 This compoundは、アテローム性動脈硬化症変異キナーゼの特異的な阻害と、がん細胞をDNA損傷剤に感受性にする効果により際立っています .
生化学分析
Biochemical Properties
KU-55933 interacts with the ATM kinase, a protein encoded by the Ataxia telangiectasia mutated (ATM) gene, which is an important tumor suppressor gene with key roles in DNA repair . This compound inhibits the kinase activity of ATM . The compound blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation by inducing G1 cell cycle arrest . Moreover, this compound treatment during serum starvation triggers apoptosis in these cancer cells . It also increases AMPK activation, glucose uptake and lactate production while reducing mitochondrial membrane potential and coupled respiration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity . This leads to the inhibition of cancer cell proliferation by inducing G1 cell cycle arrest . It also inhibits aerobic glycolysis and ATP production in these cells .
Temporal Effects in Laboratory Settings
The stimulation of glycolysis by this compound does not fully compensate for the reduction in mitochondrial functions, leading to decreased cellular ATP levels and energy stress . This suggests that the effects of this compound change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance the antitumor activity of topoisomerase poisons at doses that were nontoxic alone and well-tolerated in combination . Chemosensitization was both dose- and schedule-dependent .
Metabolic Pathways
This compound perturbs the TCA cycle as well as oxidative phosphorylation . Both this compound and metformin decreased mitochondrial coupled respiration and reduced cellular concentrations of fumarate, malate, citrate, and alpha-ketogluterate .
準備方法
KU-55933は、制御された条件下で特定の化学的前駆体の反応を含む、複数ステップのプロセスによって合成されます。 反応条件は、多くの場合、ジメチルスルホキシドまたはエタノールなどの溶媒の使用を必要とし、最終生成物は高純度を実現するために精製されます .
化学反応の分析
KU-55933は、酸化反応および置換反応を含む様々な化学反応を受けます。 それは、アテローム性動脈硬化症変異キナーゼ活性の阻害を含む反応で一般的に使用され、そこでそれはATP競合阻害剤として機能します 。 これらの反応から形成される主要な生成物には、p53、γH2AX、NBS1、およびSMC1などのリン酸化タンパク質が含まれます 。 これらの反応で使用される一般的な試薬および条件には、電離放射線とエトポシド、ドキソルビシン、およびカンプトテシンなどのDNA損傷剤の使用が含まれます .
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。 化学では、それはアテローム性動脈硬化症変異キナーゼの阻害とDNA損傷応答におけるその役割を研究するために使用されます 。 生物学では、それはDNA損傷に対する細胞の反応と細胞周期調節のメカニズムを調査するために使用されます 。 医学では、this compoundは、がん細胞を放射線および化学療法に感受性にする潜在的な化学療法剤として検討されています 。 さらに、それは酸化ストレスによって引き起こされる損傷を防ぐことによって神経保護能力を持っています 。 産業では、this compoundは、新しいがん治療の開発と創薬のためのツールとして使用されます .
類似化合物との比較
KU-55933 is unique in its high potency and selectivity as an inhibitor of ataxia-telangiectasia mutated kinase . Similar compounds include KU-58050, which has a similar structure but with a piperidine unit instead of a morpholine unit . Other related compounds include inhibitors of the phosphatidylinositol 3-kinase-related kinase family, which share similar mechanisms of action but differ in their selectivity and potency . This compound stands out due to its specific inhibition of ataxia-telangiectasia mutated kinase and its effectiveness in sensitizing cancer cells to DNA-damaging agents .
生物活性
KU-55933 is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in cellular responses to DNA damage and stress. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metabolism.
This compound primarily exerts its effects by inhibiting the ATM kinase, which is integral to the DNA damage response. By blocking ATM activity, this compound disrupts several downstream signaling pathways, leading to alterations in cell cycle regulation and apoptosis.
- Inhibition of Akt Activation : this compound has been shown to inhibit the phosphorylation of Akt at both Ser473 and Thr308, effectively reducing Akt activation in various cancer cell lines such as MDA-MB-453 (breast cancer) and PC-3 (prostate cancer). This inhibition correlates with decreased cell proliferation and increased apoptosis under serum starvation conditions .
- Impact on Cell Cycle and Apoptosis : The compound induces G2/M arrest by downregulating cyclin D1 synthesis and promoting apoptosis through caspase-dependent and independent mechanisms. In combination with TRAIL (TNF-related apoptosis-inducing ligand), this compound significantly enhances apoptotic responses in cancer cells .
- Modulation of Glucose Metabolism : Recent studies indicate that this compound inhibits glucose uptake by downregulating GLUT1 expression, which is crucial for cancer cell metabolism. This effect not only reduces energy availability but also inhibits the epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and invasiveness in cancer cells .
Research Findings
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent. Below is a summary of key findings:
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-453 breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The correlation between phospho-Akt levels and cell viability indicated that higher Akt activity was associated with greater sensitivity to this compound treatment .
Case Study 2: Prostate Cancer Response
In PC-3 prostate cancer cells, this compound not only inhibited cell growth but also enhanced the effectiveness of other chemotherapeutic agents like rapamycin. The combination therapy showed a synergistic effect in reducing cell viability compared to either treatment alone .
特性
IUPAC Name |
2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKYMMUGXMWDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207516 | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587871-26-9 | |
Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-55933 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with this compound disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]
ANone: The provided abstracts focus on this compound's biological activity and lack information on its material compatibility or stability under various conditions.
A: this compound is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.
A: Yes, docking studies have demonstrated that this compound binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to this compound and other targeted therapies. []
A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to this compound, with half the Ki and IC50 values. [] This suggests that structural modifications to this compound can significantly impact its activity.
A: The abstracts provide limited information on the stability and formulation of this compound. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of this compound. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of this compound and do not discuss SHE regulations.
ANone: Numerous studies demonstrate the efficacy of this compound in various preclinical models. In vitro, this compound has been shown to:
- Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]
- Enhance TRAIL-mediated apoptosis in human melanoma cells. []
- Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []
- Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []
- Enhancing the radiosensitization of human glioma cells in xenograft models. []
- Suppressing the growth of non-small cell lung cancer in xenograft models. []
- Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []
A: While specific toxicity data is limited in the abstracts, one study mentions that this compound caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for this compound suggests an effort to minimize potential adverse effects associated with systemic administration. []
A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of this compound in cancer radiotherapy. [] These formulations aim to enhance the accumulation of this compound in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []
ANone: The abstracts primarily focus on the biological effects of this compound and do not address its environmental impact or degradation.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound as an ATM kinase inhibitor. They do not provide information on these specific aspects.
A: A significant milestone in this compound research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of this compound represents a crucial step towards improving its therapeutic index and enabling clinical translation. []
A: Research on this compound exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to this compound underscores the integration of bioinformatics and systems biology into drug development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。